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Compound of Interest

6-Chloro-5-isopropylpyridazin-3-
Compound Name:
ylamine

Cat. No.: B8010978

Get Quote

Core Chemical Identity

Precise identification begins with establishing the fundamental chemical properties. Note the
critical distinction between the 5-isopropyl and N-isopropyl isomers, a common source of error

in procurement and synthesis.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b8010978#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8010978?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Specification

Chemical Name 6-Chloro-5-isopropylpyridazin-3-amine

CAS Number 175215-11-9

Synonyms 3—Amino—6—ch|oro—5—isopr<.)pyl;:.Jyridazir?e; 6-
Chloro-5-(propan-2-yl)pyridazin-3-amine

Molecular Formula C7H10CIN3

Molecular Weight 171.63 g/mol

SMILES CC(C)clcc(N)nncilCl

Structure Class Halogenated Aminopyridazine

NOT to be confused with 6-Chloro-N-

Key Distinction ) o )
isopropylpyridazin-3-amine (CAS 1007-55-2).[1]

Structural Visualization

The molecule features a pyridazine ring substituted at the 3-position with an amine, the 5-
position with an isopropyl group, and the 6-position with a chlorine atom.[1][2][3][4] The steric
bulk of the isopropyl group at C5 significantly influences the regioselectivity of nucleophilic
substitutions at C6.

Synthesis & Origin Logic

Understanding the synthetic origin is essential for impurity profiling. This compound is typically
generated via regioselective nucleophilic aromatic substitution (

) of 3,6-dichloro-4-isopropylpyridazine.[1]

Synthesis Pathway Diagram

The following diagram illustrates the ammonolysis pathway and potential regiochemical
outcomes.
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Caption: Regioselective synthesis via ammonolysis. The isopropyl group at C4 of the starting
material directs nucleophilic attack to C6 (becoming C3 in the product) due to steric hindrance.

Analytical Identification Protocols

To validate the identity of CAS 175215-11-9, a multi-modal approach combining HPLC, MS,
and NMR is required.[5]

Protocol A: High-Performance Liquid Chromatography
(HPLC)

This method separates the target amine from the starting material (dichloro) and potential
regioisomers.[1]

e Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 um, 4.6 x 100 mm).
» Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
e Mobile Phase B: Acetonitrile (HPLC Grade).[1]
o Gradient:
o 0-2 min: 5% B (Isocratic hold)[1]
o 2-10 min: 5% — 95% B (Linear gradient)[1]

o 10-12 min: 95% B (Wash)[1]

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b8010978/docs?utm_src=pdf-body-img#technical-guide-identification-and-characterization-of-6-chloro-5-isopropylpyridazin-3-amine
https://www.mdpi.com/1420-3049/30/16/3379
https://www.bldpharm.com/products/66346-87-0.html
https://www.bldpharm.com/products/66346-87-0.html
https://www.bldpharm.com/products/66346-87-0.html
https://www.bldpharm.com/products/66346-87-0.html
https://www.bldpharm.com/products/66346-87-0.html
https://www.bldpharm.com/products/66346-87-0.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8010978?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Flow Rate: 1.0 mL/min.[1]
e Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine absorption).

o Retention Logic: The amine is more polar than the dichloro precursor and will elute earlier.

Protocol B: LC-MS Structural Confirmation

Mass spectrometry provides definitive confirmation of the molecular weight and the presence of
chlorine.[1]

« lonization: Electrospray lonization (ESI) in Positive Mode (+).
o Target Mass (m/z):
o (approx).
 |sotope Pattern Verification (Critical):
o Observe the characteristic Chlorine isotope cluster.
o M (172.1) and M+2 (174.1) peaks must appear in a 3:1 intensity ratio.

o Absence of this ratio indicates dechlorination or wrong identity.

Protocol C: Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the 5-isopropyl isomer from the N-isopropyl isomer.

[1]

Predicted *H NMR Data (DMSO-ds, 400 MHZz):
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Proton .
. Shift (60 ppm)
Environment

Multiplicity

Integration

Assignment
Logic

Aromatic CH 6.80-7.10

Singlet (s) 1H

Proton at C4.[1]
Appears as a
singlet because
C3 has N and C5
has a quaternary
carbon

(isopropyl).

Amine NH2 6.00 — 6.50

Broad Singlet (br

s)

Exchangeable
protons.
Chemical shift
varies with
concentration/sol
vent.[1]

Isopropyl CH 2.90-3.10

Septet (sep) 1H

Methine proton
coupled to two

methyl groups.

Isopropyl CHs 1.15-1.25

Doublet (d) 6H

Two equivalent
methyl groups
coupled to the

methine.

Interpretation:

e The singlet in the aromatic region is the key differentiator. If the compound were the N-

isopropyl isomer, you would see two coupled doublets in the aromatic region (C4-H and C5-

H) or a different substitution pattern.[1]

o The septet confirms the isopropyl group is intact and attached to the ring carbon.

Analytical Workflow Diagram

The following logic flow ensures a self-validating identification process, preventing false

positives.
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Unknown Sample
(Suspected CAS 175215-11-9)

Step 1: Mass Spec Screening
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Caption: Decision tree for validating CAS 175215-11-9. Both MS isotope patterns and NMR
coupling constants are required for confirmation.

Safety & Handling

As a halogenated aminopyridazine, this compound requires standard laboratory safety
protocols.

e Hazards: Likely an irritant to eyes, respiratory system, and skin (H315, H319, H335).
Potential for skin sensitization.[1]

o Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amine groups can oxidize
over time, turning the solid brown.

 Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate. Sparingly soluble in water.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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